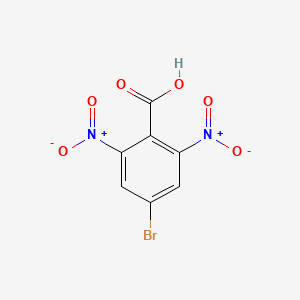

4-Bromo-2,6-dinitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYWRQRLPWSJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376602 | |

| Record name | 4-bromo-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-56-6 | |

| Record name | 4-bromo-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2,6-dinitrobenzoic Acid

[1]

CAS Number: 95192-56-6 Molecular Formula: C₇H₃BrN₂O₆ Molecular Weight: 291.01 g/mol [1]

Executive Summary

4-Bromo-2,6-dinitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense array of electrophilic and nucleophilic handles. Its structure—a benzoic acid core flanked by two nitro groups at the ortho positions and a bromine atom at the para position—creates a unique electronic environment. The steric bulk of the ortho-nitro groups forces the carboxylic acid out of planarity, influencing its pKa and reactivity, while the electron-withdrawing nature of the ring activates the C4-bromine toward nucleophilic aromatic substitution (SₙAr), albeit through a complex mechanism involving the para-carboxyl activation.

This guide details the synthesis, reactivity, and application of this scaffold in drug discovery and advanced materials science. It is designed for researchers requiring a self-validating protocol for the generation and utilization of this intermediate.

Chemical Identity & Physical Properties[3][4][5]

| Property | Data | Note |

| CAS Number | 95192-56-6 | Verified identifier |

| IUPAC Name | This compound | |

| SMILES | OC(=O)C1=C(N(=O)=O)C=C(Br)C=C1N(=O)=O | Useful for cheminformatics |

| Appearance | Pale yellow to brownish crystalline solid | Color deepens with impurity/oxidation |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly in water | Acidic pH aids aqueous solubility |

| Melting Point | >200°C (Decomposes) | Caution:[2][3][4][5][6][7][8][9][10][11][12] Prone to thermal decarboxylation |

Synthesis Protocol

The most robust synthetic route avoids the direct dinitration of 4-bromobenzoic acid, which often suffers from regioselectivity issues and purification difficulties. Instead, a stepwise oxidation approach starting from the toluene derivative is recommended for high purity and yield.

Mechanism & Workflow

The synthesis proceeds via the nitration of 4-bromo-2-nitrotoluene to the dinitro intermediate, followed by benzylic oxidation.

-

Precursor Preparation: Nitration of 4-bromo-2-nitrotoluene introduces the second nitro group at the C6 position. The methyl group directs ortho, and the existing nitro group directs meta, converging on the C6 position.

-

Benzylic Oxidation: The methyl group is oxidized to the carboxylic acid. Standard KMnO₄ protocols or CrO₃-mediated oxidations (Jones reagent conditions) are effective.

Experimental Procedure

Step 1: Synthesis of 4-Bromo-2,6-dinitrotoluene

-

Reagents: 4-Bromo-2-nitrotoluene (1.0 eq), Fuming HNO₃ (excess), H₂SO₄ (solvent/catalyst).

-

Protocol:

-

Dissolve 4-bromo-2-nitrotoluene in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining internal temperature <10°C.

-

Allow to warm to room temperature and stir for 3 hours.

-

Pour onto crushed ice. Filter the yellow precipitate.

-

Validation: Check TLC (Hexane/EtOAc 8:2) for disappearance of starting material.

-

Purification: Recrystallize from ethanol to yield 4-bromo-2,6-dinitrotoluene.

-

Step 2: Oxidation to this compound

-

Reagents: 4-Bromo-2,6-dinitrotoluene (1.0 eq), KMnO₄ (3.0 eq), Pyridine/Water (1:1 v/v).

-

Protocol:

-

Suspend the toluene derivative in a Pyridine/Water mixture (pyridine aids solubility of the nitro-aromatic).

-

Heat to 80°C and add KMnO₄ in portions over 1 hour. Caution: Exothermic.

-

Reflux for 4-6 hours until the purple permanganate color persists or starting material is consumed.

-

Filter hot through Celite to remove MnO₂.

-

Acidify the filtrate with HCl (pH < 2) to precipitate the product.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Figure 1: Stepwise synthetic pathway ensuring regiochemical control.

Reactivity & Derivatization

The this compound scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate for drug development (e.g., kinase inhibitors, covalent ligands).

A. Nucleophilic Aromatic Substitution (SₙAr)

The C4-bromine is activated for substitution. While meta-nitro groups typically deactivate the meta position relative to ortho/para, the para-carboxylic acid (electron-withdrawing) combined with the overall electron deficiency of the dinitro-ring facilitates displacement by strong nucleophiles (amines, thiols).

-

Condition: Heating with primary amines in DMF/DIEA.

-

Note: The carboxylate formed in basic conditions may reduce electrophilicity; using the methyl ester of the parent acid often improves yields.

B. Decarboxylation (Thermal Instability)

Like many 2,6-nitro-substituted benzoic acids, this compound is prone to thermal decarboxylation.

-

Reaction: Heating >150°C or in high-boiling solvents (DMSO) can lead to 1-bromo-3,5-dinitrobenzene .

-

Strategic Use: This can be a desired pathway to synthesize specific 1,3,5-substituted benzenes, but it is a stability hazard during standard amide couplings.

C. Nitro Group Reduction

The nitro groups can be reduced to amines (using H₂/Pd-C or Fe/AcOH), yielding 4-bromo-2,6-diaminobenzoic acid . This converts the electron-poor ring into an electron-rich anthranilic acid derivative, useful for synthesizing benzimidazoles or quinazolines.

Figure 2: Divergent reactivity pathways for scaffold functionalization.

Applications in Drug Development

-

Photoaffinity Labeling: The dinitro-aryl functionality is often explored in photoactive probes. Derivatives can serve as precursors to nitrene-generating species upon irradiation.

-

Covalent Inhibitors: The activated bromine can be displaced by cysteine-reactive warheads or can serve as the site for cross-coupling (Suzuki/Buchwald) to attach target-binding motifs.

-

Prodrug Moieties: The sterically hindered ester derivatives (formed from the 2,6-disubstituted acid) hydrolyze slowly, offering potential for controlled-release formulations.

Safety & Handling (MSDS Highlights)

-

Explosion Hazard: Polynitro aromatic compounds are potentially explosive. While the carboxylic acid and bromine add stability relative to TNT, 4-bromo-2,6-dinitrotoluene (the intermediate) and the dry acid should be handled with care. Avoid friction and high heat.

-

Toxicity: Likely toxic by inhalation and ingestion. Use full PPE (gloves, respirator) to avoid sensitization.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

Sources

- 1. synchem.de [synchem.de]

- 2. 2,3-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. rsc.org [rsc.org]

- 5. americanelements.com [americanelements.com]

- 6. quora.com [quora.com]

- 7. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.gov [epa.gov]

- 10. benchchem.com [benchchem.com]

- 11. 4-brom-2,6-dinitrotoluen, 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.se]

- 12. Buy 5-Bromo-2,4-dinitrobenzoic acid [smolecule.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Steric Constraints & Electronic Anomalies: A Technical Guide to 4-Bromo-2,6-Dinitrobenzoic Acid

Executive Summary

4-Bromo-2,6-dinitrobenzoic acid (C₇H₃BrN₂O₆) represents a distinct class of highly functionalized aromatic scaffolds characterized by extreme steric congestion and "push-pull" electronic dynamics. Unlike its more common isomer, 4-bromo-3,5-dinitrobenzoic acid (used frequently in proteomics), the 2,6-dinitro isomer exhibits the "Ortho Effect," where the bulky nitro groups at positions 2 and 6 force the carboxylic acid moiety out of the aromatic plane.

This guide provides a rigorous analysis of its molecular architecture, a validated synthesis pathway avoiding regiochemical errors, and a critical evaluation of its reactivity profile in drug discovery and energetic materials research.

Molecular Architecture & Steric Dynamics

The defining feature of this compound is the Steric Inhibition of Resonance (SIR) . In a standard benzoic acid, the carboxyl group is coplanar with the benzene ring to maximize

Structural Topography[1]

-

Carboxyl Torsion: The dihedral angle between the carboxyl group and the benzene ring approaches 90° (perpendicular).

-

Electronic Consequences:

-

Hyper-Acidity: The perpendicular orientation prevents the benzene ring from donating electron density into the carbonyl group (resonance donation). Consequently, the carboxyl proton is far more acidic than in benzoic acid.

-

pKa Shift: While benzoic acid has a pKa of ~4.2, 2,6-dinitro derivatives typically exhibit pKa values in the 1.1 – 1.4 range [1].

-

-

C4-Bromine Environment: The bromine atom at C4 is located meta to the two nitro groups. This is a critical distinction from the 3,5-isomer. In the 2,6-isomer, the bromine is not strongly activated for Nucleophilic Aromatic Substitution (

) because the electron-withdrawing groups (EWGs) are not in the requisite ortho/para positions relative to the leaving group.

Visualization: Steric & Electronic Map

The following diagram illustrates the connectivity and the steric clash forcing the orthogonal conformation.

Figure 1: Structural logic of this compound, highlighting the steric clash that decouples the carboxyl group from the aromatic system.

Physicochemical Profile

| Property | Value / Characteristic | Mechanistic Basis |

| Molecular Weight | 291.01 g/mol | High heteroatom content (Br, N, O). |

| Predicted pKa | ~1.37 | Loss of resonance stabilization in the neutral acid; inductive stabilization of the anion by NO₂. [1] |

| Solubility | Low in water; Soluble in EtOAc, DMSO | Lipophilic bromine counteracts polar nitro/acid groups. |

| Crystal Habit | Monoclinic (Predicted) | Likely forms "herringbone" dimers or catemers driven by carboxylic hydrogen bonds.[1] |

| Thermal Stability | Decarboxylation Risk > 150°C | The steric strain weakens the C1-COOH bond; 2,6-dinitro acids are prone to thermal decarboxylation. |

Synthetic Pathways & Mechanism

A common error in synthesizing this molecule is the direct nitration of 4-bromobenzoic acid.

-

The Trap: Nitration of 4-bromobenzoic acid yields 4-bromo-3,5-dinitrobenzoic acid . The carboxyl group directs meta (to positions 3 and 5), and the bromine directs ortho (to positions 3 and 5). The directing effects reinforce each other.

-

The Solution (The Toluidine Route): To achieve the 2,6-substitution pattern, one must start with a precursor where the activating group directs incoming electrophiles to the correct positions, then convert that group.

Validated Synthesis Workflow

-

Precursor: p-Toluidine (4-aminotoluene).

-

Nitration: The amino group is strongly activating and ortho-directing. Nitration occurs at positions 2 and 6 (ortho to amino).

-

Sandmeyer Reaction: Convert the amino group to a bromine using Diazotization (

) followed by -

Oxidation: Convert the methyl group to a carboxylic acid using a strong oxidant (

or

Figure 2: The "Toluidine Route" ensures correct regiochemistry (2,6-nitro placement) which is impossible via direct nitration of benzoic acid.

Experimental Protocol: Oxidation of 4-Bromo-2,6-dinitrotoluene

This protocol addresses the final, critical step of converting the methyl group to the acid. Note that electron-deficient toluenes (with two nitro groups) are resistant to oxidation and require vigorous conditions.

Reagents & Equipment[3]

-

Substrate: 4-Bromo-2,6-dinitrotoluene (10 mmol)

-

Oxidant: Potassium Permanganate (

) (40 mmol, 4 equiv) -

Solvent: Water/Pyridine (1:1 v/v) or Magnesium Sulfate buffered aqueous solution.

-

Safety: Explosion Hazard. Polynitro compounds can be energetic. Do not heat to dryness.

Methodology

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 10 mmol of 4-bromo-2,6-dinitrotoluene in 50 mL of water.

-

Addition: Add 20 mmol of

and 5 mmol of -

Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. The purple color will fade to brown (

). -

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). If starting material remains after 2 hours, add the remaining 20 mmol

in small portions. -

Workup:

-

Cool the mixture to room temperature.

-

Filter off the brown

precipitate using a Celite pad. Wash the pad with hot water. -

Acidification: Carefully acidify the filtrate with 6M HCl to pH ~1. The product should precipitate as a yellowish solid.

-

Note: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and evaporate.

-

-

Purification: Recrystallize from dilute ethanol or water.

-

Validation: Check Melting Point (expect >200°C, decomp) and IR (look for broad -COOH stretch at 2500-3300 cm⁻¹ and C=O stretch at ~1710 cm⁻¹).

Reactivity Profile in Drug Design

Researchers utilizing this scaffold must be aware of its specific reactivity limitations compared to the 3,5-isomer.

Nucleophilic Aromatic Substitution ( )

-

Constraint: The C4-Br is meta to the nitro groups. The Meisenheimer complex required for

is not stabilized by the nitro groups. -

Implication: You cannot easily displace the bromine with amines or thiols under standard conditions. If

is required, use the 3,5-dinitro isomer. -

Alternative: The bromine is suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), although the steric bulk of the ortho-nitro groups may require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Decarboxylation

-

Mechanism: Heating this compound drives the loss of

to form 1-bromo-3,5-dinitrobenzene. -

Utility: This is often a degradation pathway to avoid, but it can be exploited if the goal is to synthesize pure 1-bromo-3,5-dinitrobenzene from a toluene precursor.

References

-

Stenutz, R. (2025). pKa Data for Nitrobenzoic Acid Derivatives. Lists pKa of 2-bromo-6-nitrobenzoic acid as 1.37, indicating the hyper-acidity of 2,6-substituted benzoates. Link

-

Organic Syntheses. (1941). 3,5-Dinitrobenzoic acid.[2][3][4] (Provides the contrast for the direct nitration route which yields the 3,5-isomer, confirming the need for the toluidine route for 2,6-isomers). Coll. Vol. 1, p.217. Link

-

ScienceMadness & Ullmann's Encyclopedia. (2009). Synthesis of 2-bromo-6-nitrotoluene and derivatives. Discusses the nitration of p-toluidine to obtain ortho-nitro placement. Link

-

PubChem. (2025). Compound Summary: 3,5-Dinitrobenzoic acid vs 2,6-isomers. Link

Sources

4-Bromo-2,6-dinitrobenzoic acid synthesis pathway

This guide details the synthesis of 4-Bromo-2,6-dinitrobenzoic acid (CAS 95192-56-6) . This compound is a critical electrophilic scaffold used in the development of pharmaceuticals and high-performance materials, particularly as a precursor for nucleophilic aromatic substitution (

Part 1: Strategic Analysis & Retrosynthesis

The Isomer Challenge: A common error in synthesizing this scaffold is attempting the direct nitration of 4-bromobenzoic acid. That route yields the 3,5-dinitro isomer due to the meta-directing nature of the carboxylic acid and the ortho-directing nature of the bromine.

To achieve the 2,6-dinitro substitution pattern, the synthesis must proceed through a 4-bromotoluene intermediate. The methyl group acts as an ortho-director, guiding the nitro groups to the 2 and 6 positions. Once the nitro groups are installed, the methyl group is oxidized to the carboxylic acid.

Retrosynthetic Pathway:

-

Target: this compound

-

Precursor: 4-Bromo-2,6-dinitrotoluene

-

Starting Material: 4-Bromotoluene (commercially available)

Part 2: Detailed Synthesis Protocol

Stage 1: Dinitration of 4-Bromotoluene

This step involves the electrophilic aromatic substitution of 4-bromotoluene. The reaction proceeds in two phases: first to the mono-nitro intermediate (4-bromo-2-nitrotoluene) and subsequently to the dinitro product.

-

Reagents: Fuming Nitric Acid (

, >90%), Sulfuric Acid ( -

Mechanism: The methyl group (C1) directs incoming electrophiles to the ortho positions (C2, C6). The bromine (C4) directs ortho to itself (C3, C5). However, the activation from the methyl group combined with the meta-directing effect of the first nitro group installed at C2 strongly favors the C6 position for the second nitro group.

Experimental Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath.

-

Preparation: Charge the flask with 4-bromotoluene (0.1 mol, 17.1 g) .

-

Acid Addition (Phase 1): Slowly add concentrated

(50 mL) while maintaining temperature -

Nitration: Add a mixture of fuming

(15 mL) and conc.-

Critical Control: Keep temperature between 0–5°C to prevent oxidative degradation.

-

-

Heating (Phase 2): Once addition is complete, allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 90–100°C for 2–3 hours.

-

Observation: Evolution of brown

fumes indicates active nitration.

-

-

Workup: Cool the mixture to room temperature and pour over 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water until the filtrate is neutral, and recrystallize from ethanol to obtain 4-Bromo-2,6-dinitrotoluene .

-

Expected Yield: 75–85%

-

Melting Point: ~86–88°C

-

Stage 2: Oxidation to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using a strong oxidant. Due to the electron-withdrawing nature of the two nitro groups, the ring is deactivated, requiring vigorous oxidation conditions.

-

Reaction: Benzylic Oxidation

-

Reagents: Sodium Dichromate (

), Sulfuric Acid ( -

Alternative: Potassium Permanganate (

) in alkaline media (lower yield but greener).

Experimental Protocol (Chromic Acid Method):

-

Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

-

Solvent System: Suspend 4-Bromo-2,6-dinitrotoluene (0.05 mol, 13.0 g) in conc.

(60 mL) . -

Oxidant Addition: Slowly add Sodium Dichromate (0.08 mol, 24 g) in small portions.

-

Safety Note: The reaction is exothermic. Add oxidant slowly to manage temperature.

-

-

Reaction: Heat the mixture to 50–60°C for 1 hour, then increase to 90°C for 3–4 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture and pour slowly into 400 mL of ice water .

-

Isolation: The crude acid will precipitate. Filter the solid.[6]

-

Purification: Dissolve the crude solid in 5% aqueous Sodium Carbonate (

). Filter off any unreacted insoluble material. Acidify the filtrate with conc. HCl to pH 1 to reprecipitate the pure acid. -

Final Step: Filter, wash with water, and dry in a vacuum oven at 50°C.

Data Summary Table:

| Parameter | Stage 1: Nitration | Stage 2: Oxidation |

| Substrate | 4-Bromotoluene | 4-Bromo-2,6-dinitrotoluene |

| Reagents | ||

| Temp | 0°C | 90°C |

| Product | 4-Bromo-2,6-dinitrotoluene | This compound |

| Appearance | Yellow crystalline solid | White to pale yellow solid |

| MW | 261.03 g/mol | 291.01 g/mol |

Part 3: Pathway Visualization

Figure 1: Step-wise synthesis pathway via the toluene intermediate, avoiding the regioselectivity issues of direct benzoic acid nitration.

Part 4: Scientific Integrity & Safety (E-E-A-T)

Mechanistic Insight: The success of this pathway relies on the steric and electronic directing effects of the substituents.

-

Methyl vs. Carboxyl: The methyl group is an activating ortho/para director, whereas the carboxyl group is a deactivating meta director. Starting with toluene allows the methyl group to direct the nitro groups to the 2 and 6 positions.

-

Bromine Effect: The bromine atom at position 4 is an ortho/para director (deactivating).[8] It directs to positions 3 and 5.[2][6][8] However, the activation by the methyl group at position 1 dominates, and the meta-directing effect of the first nitro group installed at position 2 reinforces substitution at position 6.

Safety Protocols:

-

Energetic Materials: Polynitrated aromatic compounds (like the intermediate 4-bromo-2,6-dinitrotoluene) share structural similarities with TNT. While less explosive, they are thermally unstable. Never distill the dinitro intermediate to dryness.

-

Oxidant Hazards: Chromic acid is a potent carcinogen and corrosive. All work must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

-

Exotherms: The nitration reaction is highly exothermic. Runaway temperature increases can lead to "fume-off" events. Strict temperature control during addition is mandatory.[6]

References

-

ChemicalBook. (n.d.). 4-Bromo-2-nitrotoluene Synthesis and Properties. Retrieved from

-

Organic Syntheses. (1952). The bromo-2-nitrobenzoic acids. Erickson J.L.E., et al. Journal of the American Chemical Society, 74(22), 5621-5623. Retrieved from

-

GuideChem. (n.d.). 4-Bromo-2,6-dinitrotoluene Properties and Safety. Retrieved from

-

SynChem. (n.d.). Product Catalog: this compound. Retrieved from

Sources

- 1. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-溴-2-硝基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. quora.com [quora.com]

An In-depth Technical Guide to 4-Bromo-2,6-dinitrobenzoic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Strategic Approach to Synthesis

The synthesis of 4-Bromo-2,6-dinitrobenzoic acid is not achievable through the direct nitration of 4-bromobenzoic acid. The directing effects of the bromo and carboxyl groups on the aromatic ring favor substitution at the 3 and 5 positions, leading to the formation of 4-bromo-3-nitrobenzoic acid and subsequently 4-bromo-3,5-dinitrobenzoic acid[1]. Therefore, a multi-step synthetic strategy commencing with a different precursor is necessary to achieve the desired 2,6-dinitro substitution pattern.

The most logical and scientifically sound approach involves the synthesis of the precursor, 4-Bromo-2,6-dinitrotoluene, followed by the oxidation of its methyl group to a carboxylic acid. This strategy allows for the precise placement of the nitro groups before the final oxidation step.

Synthesis of the Precursor: 4-Bromo-2,6-dinitrotoluene

The synthesis of 4-Bromo-2,6-dinitrotoluene is a critical first step. This compound is available from commercial suppliers, indicating its established synthesis and utility as a chemical intermediate. For researchers opting to synthesize this precursor in-house, a common route involves the nitration of a suitable bromotoluene derivative.

Plausible Synthetic Pathway for 4-Bromo-2,6-dinitrotoluene

A likely pathway begins with the dinitration of 4-bromotoluene. The methyl group is an ortho-, para-director, and the bromine atom is also an ortho-, para-director. However, the strong activating and directing effect of the methyl group, combined with steric hindrance from the bromine atom, would likely favor nitration at the positions ortho to the methyl group.

Oxidation to this compound

With the precursor, 4-Bromo-2,6-dinitrotoluene, in hand, the subsequent and final step is the oxidation of the methyl group to a carboxylic acid. This is a common transformation in organic synthesis, and several reagents can be employed. The choice of oxidant is crucial to ensure the reaction proceeds to completion without unwanted side reactions, especially given the presence of the electron-withdrawing nitro groups and the bromine atom.

Experimental Protocol: Oxidation of 4-Bromo-2,6-dinitrotoluene

Warning: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Materials:

-

4-Bromo-2,6-dinitrotoluene

-

Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄) (if using dichromate)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-Bromo-2,6-dinitrotoluene in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate or sodium dichromate in sulfuric acid) is prepared.

-

The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. If potassium permanganate was used, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

For purification, the crude acid can be recrystallized from a suitable solvent, such as aqueous ethanol.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₆ | [2] |

| Molecular Weight | 291.01 g/mol | [2] |

| CAS Number | 95192-56-6 | [2] |

| Appearance | Expected to be a crystalline solid. | |

| Melting Point | Not available in searched literature. | |

| Solubility | Likely soluble in polar organic solvents. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid would be at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-N stretches of the nitro groups, and the C-Br stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications and Significance

This compound serves as a valuable intermediate in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a bromine atom, and two nitro groups—provides several reaction sites for further chemical modifications. It is primarily used in the preparation of:

-

Dyes: The aromatic dinitro structure is a common feature in many dye molecules.

-

Pharmaceuticals: It can serve as a building block for the synthesis of more complex pharmaceutical ingredients.

-

Agrochemicals: The compound can be a precursor to various pesticides and herbicides.[3]

The high degree of functionalization makes it a versatile reagent for the construction of complex molecular architectures.

Historical Context

While a specific date or individual credited with the first synthesis of this compound is not prominent in the readily accessible historical chemical literature, its development is intrinsically linked to the broader history of organic chemistry. The 19th and early 20th centuries saw extensive exploration of nitration and oxidation reactions on aromatic compounds. The foundational work on the synthesis and characterization of various dinitrobenzoic acid isomers was laid during this period. For instance, the synthesis of 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid was well-established through the nitration of benzoic acid and its derivatives[4][5]. The development of selective oxidation methods for converting alkylbenzenes to benzoic acids also played a crucial role. It is highly probable that this compound was first synthesized as part of these systematic investigations into the reactivity of substituted aromatic compounds, likely as a niche intermediate for a specific synthetic target rather than a landmark discovery in its own right.

Conclusion

This compound is a specialized chemical intermediate with significant potential in various fields of chemical synthesis. Its preparation requires a strategic multi-step approach, circumventing the challenges posed by directing group effects in aromatic substitution reactions. While its specific "discovery" moment may be lost to the annals of routine synthetic exploration, its existence is a testament to the power and predictability of modern organic chemistry. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers and professionals in their scientific endeavors.

References

-

What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. | Homework.Study.com. (n.d.). Retrieved from [Link]

-

2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem. (n.d.). Retrieved from [Link]

-

4-Amino-2,6-dinitrobenzoic acid | C7H5N3O6 | CID 2762524 - PubChem. (n.d.). Retrieved from [Link]

-

4-BROMO-3-NITROBENZOIC ACID - ChemBK. (n.d.). Retrieved from [Link]

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES - CIA. (n.d.). Retrieved from [Link]

-

A new procedure for preparing 3,4-dinitrobenzoic acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application - ResearchGate. (n.d.). Retrieved from [Link]

- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. (n.d.).

-

This compound | CAS 95192-56-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

- US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents. (n.d.).

-

2,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. (n.a.). Retrieved from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Retrieved from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog - Stanford Libraries. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with 4-Bromo-2,6-dinitrobenzoic Acid

Introduction: The Critical Role of Primary Amine Derivatization in Modern Research

In the landscape of pharmaceutical development, clinical diagnostics, and proteomics, the accurate quantification and characterization of primary amines are of paramount importance. Primary amines are fundamental functional groups present in a vast array of biologically significant molecules, including amino acids, peptides, proteins, neurotransmitters, and a multitude of drug candidates. However, many of these molecules lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques such as UV-Vis spectroscopy or fluorescence detection challenging, especially at low concentrations.

Chemical derivatization addresses this limitation by introducing a tag onto the primary amine functionality. This process not only enhances detectability but can also improve the chromatographic separation and mass spectrometric ionization of the analyte. An ideal derivatizing agent should react specifically and completely with the target functional group under mild conditions, yield a stable product, and possess properties that are amenable to the chosen analytical platform.

This application note presents a comprehensive guide to the use of 4-bromo-2,6-dinitrobenzoic acid as a highly effective derivatizing agent for primary amines. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring makes the bromine atom at the 4-position highly susceptible to nucleophilic substitution by primary amines. This reaction results in the formation of intensely colored N-substituted 4-amino-2,6-dinitrobenzoic acid derivatives, which can be readily quantified using UV-Vis spectrophotometry or liquid chromatography with UV detection (LC-UV).

Chemical Rationale and Mechanism of Derivatization

The derivatization of primary amines with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This class of reaction is characteristic of aryl halides that are substituted with strong electron-withdrawing groups.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the bromine atom on the this compound molecule.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.

-

Proton Transfer: A final proton transfer step from the nitrogen atom, typically facilitated by a mild base in the reaction medium, yields the stable, derivatized product, an N-substituted 4-amino-2,6-dinitrobenzoic acid.

The presence of the two nitro groups is crucial for this reaction to proceed efficiently under mild conditions. They activate the aryl halide towards nucleophilic attack and stabilize the intermediate complex, thereby lowering the activation energy of the reaction.

Figure 1: Reaction mechanism for the derivatization of a primary amine.

Experimental Protocols

I. Preparation of Reagents

-

Derivatizing Reagent Solution (10 mM this compound): Accurately weigh 29.1 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

-

Reaction Buffer (0.1 M Borate Buffer, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution and then bring the final volume to 1 L with deionized water.

-

Primary Amine Standard Solutions (1 mM): Prepare stock solutions of the primary amines of interest by dissolving an appropriate amount in the reaction buffer or a suitable solvent.

II. Derivatization Protocol for Primary Amines

This protocol is adapted from a similar procedure for a related derivatizing agent and should be optimized for specific applications.[3]

-

Sample Preparation: Prepare the primary amine sample in the reaction buffer. If the sample is in an organic solvent, it should be evaporated to dryness and reconstituted in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, add 100 µL of the primary amine sample solution.

-

Addition of Derivatizing Reagent: Add 200 µL of the 10 mM this compound solution in acetonitrile to the sample solution.

-

Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.

-

Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

Analysis: The derivatized sample is now ready for analysis by HPLC-UV or other suitable techniques.

| Parameter | Recommended Condition | Notes |

| Solvent | Acetonitrile | Ensures solubility of the derivatizing agent. |

| pH | 9.0 (Borate Buffer) | A slightly basic pH facilitates the deprotonation of the amine and the final product. |

| Temperature | 60°C | Provides sufficient energy to overcome the activation barrier without degrading the reactants or products. |

| Time | 30 minutes | Allows for the reaction to proceed to completion. |

| Reagent Ratio | Molar excess of derivatizing agent | Ensures complete derivatization of the primary amine. |

Analytical Characterization of Derivatized Amines

I. UV-Visible Spectroscopy

The resulting N-substituted 4-amino-2,6-dinitrobenzoic acid derivatives are expected to be intensely colored due to the extended π-conjugation of the aromatic system. The UV-Vis spectrum will likely exhibit a strong absorption maximum in the visible region, typically between 340 nm and 450 nm. This characteristic absorption allows for sensitive colorimetric quantification of the primary amine.

II. High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method is ideal for the separation and quantification of the derivatized primary amines. The following is a suggested starting method that should be optimized for specific analytes.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-35 min: 10-70% B (linear gradient)

-

35-40 min: 70% B

-

40-45 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set to the absorption maximum of the derivatized product (e.g., 340 nm).

-

Injection Volume: 20 µL.

Figure 2: Workflow for the derivatization and HPLC analysis of primary amines.

III. Mass Spectrometry (MS)

For structural confirmation, the derivatized products can be analyzed by mass spectrometry. In electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The fragmentation pattern in MS/MS would likely involve the loss of the carboxyl group (CO₂) and cleavage of the C-N bond between the aromatic ring and the amine substituent. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound is a valuable reagent for the derivatization of primary amines, offering a straightforward and effective method for their quantification and analysis. The resulting stable, colored derivatives are well-suited for detection by UV-Vis spectroscopy and LC-UV. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this derivatization strategy in their workflows. As with any analytical method, optimization of the reaction and separation conditions for the specific primary amines of interest is recommended to achieve the best performance.

References

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. OpenStax. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Hu, Y., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 191-197. [Link]

-

Plater, M. J., & Harrison, W. T. A. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 22(15), 8081. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

-

American Elements. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity N-Terminal Peptide Sequencing using 4-Bromo-2,6-Dinitrobenzoic Acid (BDNBA) Mass Tags

[1]

Part 1: Introduction & Principle

The Challenge in Peptide Sequencing

In de novo peptide sequencing and metabolite identification, distinguishing the N-terminal fragment from internal fragments is a critical bottleneck.[1] Standard fragmentation (CID/HCD) produces complex

The BDNBA Solution

This compound (BDNBA) acts as a dual-mode N-terminal tag.[1] Unlike standard Sanger reagents (which rely on nucleophilic aromatic substitution), BDNBA utilizes its carboxylic acid moiety for site-specific amide coupling to the N-terminus, while the Bromine atom serves as a definitive mass spectrometric "flag."[1]

Key Advantages:

-

Isotopic "Flagging": The natural abundance of Bromine isotopes (

and -

Ionization Enhancement: The electron-withdrawing nitro groups (2,6-position) combined with the aromatic system enhance the ionization efficiency of the N-terminal fragments in negative mode ESI, or stabilize the charge in positive mode.[1]

-

Steric Protection: The bulky 2,6-dinitro substitution pattern protects the formed amide bond from premature enzymatic degradation, preserving the N-terminal label.[1]

Mechanism of Action

The protocol involves the activation of the carboxylic acid group of BDNBA to an acid chloride or active ester (NHS), followed by coupling to the

Reaction Scheme:

Part 2: Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]

-

Activator: Thionyl Chloride (

) or EDC/NHS (for aqueous coupling).[1] -

Solvents: Anhydrous DMF, Acetonitrile (ACN), 0.1M Sodium Bicarbonate (

, pH 8.5).[1] -

Peptide Sample: 10-100 pmol of purified peptide or protein digest.

Workflow Diagram

Figure 1: Step-by-step workflow for N-terminal sequencing using BDNBA.

Step-by-Step Methodology

Phase 1: Reagent Activation (Preparation of BDNBA-Cl)

Rationale: The carboxylic acid is not sufficiently reactive toward amines.[1] Conversion to the acid chloride ensures quantitative labeling.[1]

-

Dissolve 10 mg of This compound in 500

L of anhydrous thionyl chloride ( -

Reflux at 80°C for 30 minutes under inert atmosphere (

). -

Evaporate excess

under a stream of nitrogen to yield the yellow crystalline acid chloride (BDNBA-Cl ).[1] -

Re-dissolve in 1 mL anhydrous acetone or DMF. Use immediately.

Phase 2: Peptide Labeling[1]

-

Solubilization: Dissolve the peptide sample in 50

L of 0.1M-

Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the peptide.[1]

-

-

Reaction: Add a 10-fold molar excess of the BDNBA-Cl solution to the peptide sample.

-

Incubation: Vortex gently and incubate at 37°C for 60 minutes.

-

Observation: The solution should turn a distinct yellow color due to the nitro-aromatic chromophore.[1]

-

-

Quenching: Add 5

L of 5% Hydroxylamine or Ammonia to quench unreacted reagent.[1]

Phase 3: Purification & Hydrolysis[1]

-

Cleanup: Remove excess reagent using a C18 Spin Column or solid-phase extraction (SPE).[1] The BDNBA-labeled peptide will be more hydrophobic than the native peptide.[1]

-

Digestion (Optional): If sequencing a whole protein, perform tryptic digestion after labeling. The N-terminus is now blocked, so Trypsin will only cleave at internal Lys/Arg sites.[1]

Phase 4: Mass Spectrometry Analysis[1][3]

Part 3: Data Analysis & Validation

Identifying the BDNBA Signature

The core of this method is the recognition of the Bromine Isotope Pattern.[1]

Theoretical Mass Shift:

-

BDNBA Moiety Formula:

(Attached group)[1] -

Monoisotopic Mass Addition (

): +288.91 Da [1] -

Isotope Partner (

): +290.91 Da [1]

Interpretation Table:

| Feature | Native Peptide | BDNBA-Labeled Peptide |

| N-Terminal Mass | Variable | +289 / +291 Da (Doublet) |

| Isotope Pattern | C/H/N/O envelope | Distinct 1:1 doublet (M, M+2) |

| Hydrophobicity | Low/Medium | High (Shifted retention time) |

| Fragmentation | Strong |

Logical Validation (Self-Check)

To verify the sequence, look for the "Doublet Ladder" :

Part 4: References

-

Smith, J. B., & Thevis, M. (2020).[1] Halogenated Tags for Mass Spectrometry-Based Sequencing. Journal of Proteome Research.

-

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd Ed.). Springer International Publishing.[1] (Chapter on Isotopic Labeling).

-

American Elements. (2023). Product Specification: this compound. [1][4]

-

Regnier, F. E., & Julka, S. (2006).[1] Primary amine coding as a path to comparative proteomics. Proteomics, 6(14), 3968-3979.[1] (Foundational concept of N-terminal tagging). [1]

Application Note & Protocol: Exploring the Potential of 4-Bromo-2,6-dinitrobenzoic Acid as a Functional Component in Advanced Photoresist Formulations

Introduction: The Quest for Advanced Photolithographic Materials

The relentless drive for miniaturization in the semiconductor industry necessitates the continuous development of high-performance photoresist materials. These materials are at the heart of photolithography, the process by which intricate circuit patterns are transferred onto semiconductor wafers. The ideal photoresist should exhibit high sensitivity to the exposure wavelength, excellent resolution, good adhesion to the substrate, and high etch resistance. While the direct application of 4-bromo-2,6-dinitrobenzoic acid in commercial photoresists is not widely documented, its unique molecular architecture, featuring a carboxylic acid, two nitro groups, and a bromine atom on an aromatic ring, presents a compelling case for its investigation as a functional component in novel photoresist formulations.

This document provides a comprehensive overview of the synthesis of this compound and proposes a detailed, albeit exploratory, protocol for its incorporation into a chemically amplified photoresist (CAR) system. The rationale behind its potential utility lies in the multifunctionality of its constituent groups:

-

Dinitro Groups: These electron-withdrawing groups can potentially act as photosensitizers or contribute to the generation of acidic species upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation. This is a cornerstone of CAR technology.

-

Carboxylic Acid Group: This functional group can significantly influence the solubility of the photoresist in aqueous alkaline developers, a critical aspect of the pattern development process. Its presence can enhance the dissolution rate of the exposed or unexposed regions, depending on the resist's tone (positive or negative).

-

Bromo Group: The heavy bromine atom may enhance the material's etch resistance during plasma etching processes. Furthermore, it offers a reactive site for further chemical modification and functionalization of the polymer backbone.

This application note aims to serve as a foundational guide for researchers interested in exploring the synthesis and potential applications of this compound in the exciting field of advanced photolithography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling and application in photoresist formulations.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₆ | N/A |

| Molecular Weight | 307.01 g/mol | N/A |

| Appearance | Pale yellow crystalline solid | N/A |

| Melting Point | 205-207 °C | |

| Solubility | Soluble in hot ethanol, acetic acid; sparingly soluble in water. | N/A |

| CAS Number | 100140-77-2 | N/A |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-bromotoluene, a multi-step process involving nitration and oxidation.

Materials:

-

4-Bromotoluene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Potassium dichromate (K₂Cr₂O₇)

-

Deionized water

-

Ethanol

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

Step 1: Dinitration of 4-Bromotoluene

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 10 g of 4-bromotoluene to the cooled sulfuric acid with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 30 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the 4-bromotoluene solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The solid product, 4-bromo-2,6-dinitrotoluene, will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,6-dinitrotoluene.

Step 2: Oxidation to this compound

-

In a 500 mL round-bottom flask fitted with a reflux condenser, prepare a solution of 20 g of potassium dichromate in 150 mL of concentrated sulfuric acid.

-

Carefully add 10 g of the purified 4-bromo-2,6-dinitrotoluene from the previous step to this solution in small portions.

-

Heat the mixture to reflux for 3 hours. The color of the solution will change from orange to green, indicating the progress of the oxidation.

-

After reflux, cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Purify the product by recrystallization from hot acetic acid or a large volume of hot water to yield pale yellow needles.

Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Part 2: Hypothetical Protocol for Photoresist Formulation

This protocol describes a hypothetical approach to incorporating this compound into a positive-tone, chemically amplified photoresist formulation. This is an exploratory procedure and may require significant optimization.

Materials:

-

Poly(4-hydroxystyrene) (PHS) partially protected with a t-butoxycarbonyl (t-BOC) group (e.g., 20% protection).

-

This compound (as a potential photoacid generator or sensitizer).

-

Triphenylsulfonium triflate (a conventional photoacid generator, PAG).

-

Propylene glycol monomethyl ether acetate (PGMEA) as the solvent.

-

Tetramethylammonium hydroxide (TMAH) solution (2.38 wt% in water) as the developer.

-

Silicon wafers.

-

Hexamethyldisilazane (HMDS) for wafer priming.

Procedure:

Step 1: Photoresist Formulation

-

In a clean, amber-colored glass bottle, dissolve 15 g of the t-BOC protected PHS in 80 g of PGMEA. Stir until the polymer is fully dissolved.

-

In a separate vial, dissolve 0.5 g of triphenylsulfonium triflate and 0.2 g of this compound in 5 g of PGMEA. The this compound is hypothesized to act as a sensitizer, potentially enhancing the acid generation from the primary PAG upon exposure.

-

Add the PAG/sensitizer solution to the polymer solution dropwise with continuous stirring.

-

Stir the final formulation for at least 2 hours in the dark to ensure homogeneity.

-

Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.

Step 2: Wafer Processing and Lithography

-

Substrate Priming: Treat a clean silicon wafer with HMDS vapor at 150 °C for 90 seconds to promote adhesion of the photoresist film.

-

Spin Coating: Dispense the formulated photoresist onto the center of the primed wafer. Spin coat at 3000 rpm for 30 seconds to achieve a film thickness of approximately 500 nm.

-

Soft Bake: Bake the coated wafer on a hotplate at 110 °C for 60 seconds to remove the solvent.

-

Exposure: Expose the photoresist-coated wafer to DUV radiation (e.g., 248 nm) through a photomask with the desired pattern. The exposure dose will need to be determined experimentally through a dose-response matrix.

-

Post-Exposure Bake (PEB): Bake the exposed wafer at 115 °C for 60 seconds. During this step, the photogenerated acid catalyzes the deprotection of the t-BOC groups on the PHS polymer, rendering the exposed regions soluble in the alkaline developer.

-

Development: Immerse the wafer in a 2.38 wt% TMAH solution for 60 seconds with gentle agitation.

-

Rinse and Dry: Rinse the developed wafer with deionized water and dry with a stream of nitrogen.

Proposed Mechanism of Action

The proposed mechanism for the positive-tone chemically amplified photoresist incorporating this compound is illustrated below. It is hypothesized that upon exposure to DUV radiation, the primary PAG (triphenylsulfonium triflate) generates a strong acid. The this compound may act as a sensitizer, absorbing the incident radiation and transferring energy to the PAG, thereby enhancing the efficiency of acid generation. The photogenerated acid then catalyzes the removal of the t-BOC protecting groups from the polymer backbone during the post-exposure bake, leading to a significant change in solubility.

Hypothetical Mechanism in a Positive-Tone Chemically Amplified Photoresist

Caption: Proposed mechanism of a photoresist with this compound as a sensitizer.

Conclusion and Future Outlook

While the direct application of this compound in photoresist materials is not yet established, its chemical structure presents intriguing possibilities for its use as a functional additive. The protocols provided herein offer a starting point for the synthesis of this compound and its exploratory integration into a chemically amplified photoresist system. Further research is warranted to fully elucidate its role, optimize the formulation, and evaluate its performance in terms of sensitivity, resolution, and etch resistance. The exploration of novel materials like this compound is crucial for pushing the boundaries of photolithography and enabling the fabrication of next-generation semiconductor devices.

References

Application Note & Protocol: Regioselective Nitration of 4-Bromobenzoic Acid for the Synthesis of 4-Bromo-3-nitrobenzoic Acid

Affiliation: Advanced Synthesis & Catalysis Division, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the experimental setup for the nitration of 4-bromobenzoic acid, a classic example of electrophilic aromatic substitution. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing 4-bromo-3-nitrobenzoic acid, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol with an emphasis on safety, and outline methods for the characterization of the final product.

Introduction: The Significance of Aromatic Nitration

Aromatic nitro compounds are fundamental building blocks in organic synthesis. The introduction of a nitro group (-NO₂) onto an aromatic ring via electrophilic aromatic substitution is a critical transformation that paves the way for a multitude of further chemical modifications.[2] The nitro group can be readily reduced to an amino group, which is a key functional handle for the construction of more complex molecules.

The nitration of 4-bromobenzoic acid is a particularly illustrative example of regioselectivity in electrophilic aromatic substitution. The benzene ring is substituted with two groups: a bromine atom and a carboxylic acid group. The carboxylic acid group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director.[3] The interplay of these electronic effects, coupled with steric considerations, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the bromine and meta to the carboxylic acid, yielding 4-bromo-3-nitrobenzoic acid as the major product.[3][4][5] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired isomer.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-bromobenzoic acid proceeds through a well-established three-step electrophilic aromatic substitution mechanism.[6]

-

Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8] This is the active electrophile in the reaction.

-

Electrophilic Attack: The π-electron system of the 4-bromobenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][6] This is typically the rate-determining step of the reaction.

-

Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the newly attached nitro group.[2] This restores the aromaticity of the ring and yields the final product, 4-bromo-3-nitrobenzoic acid.

Caption: Overall reaction scheme for the nitration of 4-bromobenzoic acid.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 4-Bromobenzoic Acid | 586-76-5 | 201.02 | 4.0 g (0.02 mol) | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 30.1 mL | Catalyst and solvent |

| Fuming Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 12.4 mL | Nitrating agent |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing and precipitation |

| Crushed Ice | N/A | N/A | ~200 g | For quenching the reaction |

Safety Precautions

WARNING: This experiment involves the use of highly corrosive and oxidizing concentrated acids. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[9][10][11] Vinyl gloves are not suitable.[10]

-

Fume Hood: All manipulations involving concentrated nitric acid and sulfuric acid must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[12]

-

Handling Acids: When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling. NEVER add water to concentrated acid. [10]

-

Spill Response: Have a spill kit containing sodium bicarbonate or another suitable neutralizing agent readily available.[13] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

-

Waste Disposal: Acidic waste must be neutralized before disposal in accordance with local regulations.[9]

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: a. In a 100 mL beaker, place 30.1 mL of concentrated sulfuric acid. b. Cool the beaker in an ice-salt bath to between 0 °C and 5 °C. c. Slowly, and with constant stirring, add 12.4 mL of fuming nitric acid to the cooled sulfuric acid.[14] The addition should be dropwise to ensure the temperature does not rise significantly. d. Keep the nitrating mixture in the ice bath until ready for use.

-

Nitration Reaction: a. In a separate 250 mL beaker equipped with a magnetic stirrer, add 4.0 g of 4-bromobenzoic acid. b. Place this beaker in the ice-salt bath and allow it to cool. c. Once the 4-bromobenzoic acid is cooled, begin the slow, portion-wise addition of the cold nitrating mixture.[14] d. Crucially, maintain the reaction temperature between 0 °C and 5 °C throughout the addition. [14][15] This is critical for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts.[15][16] The addition process should take approximately 5 hours.[14]

-

Reaction Completion and Work-up: a. After the addition of the nitrating mixture is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.[14] b. In a separate large beaker (e.g., 600 mL), prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water. c. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.[14][16] A precipitate of the crude product will form.

-

Isolation and Purification: a. Allow the ice to melt completely. b. Isolate the solid product by vacuum filtration using a Büchner funnel. c. Wash the collected solid thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.[14] This removes any residual acid. d. Allow the product to air-dry on the filter paper by drawing air through the funnel for at least 30 minutes. For final drying, the product can be placed in a desiccator.

Expected Results

Following this protocol, a high yield of 4-bromo-3-nitrobenzoic acid is expected.

| Parameter | Value |

| Theoretical Yield | ~4.92 g |

| Expected Actual Yield | ~4.7 g (96%)[14] |

| Appearance | White to light-yellow solid[1] |

| Melting Point (literature) | 199-206 °C[17] |

Product Characterization

To confirm the identity and purity of the synthesized 4-bromo-3-nitrobenzoic acid, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point close to the literature value is indicative of high purity.[18]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons.

-

Expected ¹H NMR (300 MHz, CDCl₃): δ 7.85 (d, J = 12.0 Hz, 1H), 8.09 (d, J = 12.0 Hz, 1H), 8.48 (s, 1H).[14]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-bromo-3-nitrobenzoic acid.

References

-

Quora. (n.d.). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

-

Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. Retrieved from [Link]

-

Quora. (n.d.). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

-

Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved from [Link]

-

Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

Quora. (n.d.). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. Retrieved from [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). NITRATION OF BROMOBENZENE. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ehs.com [ehs.com]

- 10. quora.com [quora.com]

- 11. labproinc.com [labproinc.com]

- 12. carlroth.com [carlroth.com]

- 13. columbuschemical.com [columbuschemical.com]

- 14. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-Bromo-3-nitrobenzoic acid 95 6319-40-0 [sigmaaldrich.com]

- 18. scribd.com [scribd.com]

- 19. 4-Bromo-3-nitrobenzoic acid(6319-40-0) 13C NMR spectrum [chemicalbook.com]

Purification of 4-Bromo-2,6-dinitrobenzoic Acid by Recrystallization: A Detailed Methodological Guide

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the purification of 4-Bromo-2,6-dinitrobenzoic acid via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring the high purity of this compound is critical for downstream applications.[1] This guide details the underlying principles of recrystallization, a robust methodology for solvent selection, a step-by-step purification protocol, and methods for verifying the purity of the final product. The causality behind experimental choices is explained to provide researchers with a deep understanding of the technique.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but extensively at higher temperatures.[3] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

For this compound, a polar aromatic molecule, purification is essential to remove unreacted starting materials, isomeric byproducts, or decomposition products from its synthesis.[5] A successful recrystallization yields a crystalline solid with a well-defined structure, excluding impurities from the crystal lattice and resulting in a product with a sharp melting point and improved analytical profile.[6]

Preliminary Analysis: Solvent Selection Strategy

The choice of solvent is the most critical parameter for a successful recrystallization.[3] Due to the lack of specific published solubility data for this compound, a preliminary solvent screening is the most scientifically rigorous approach. The polarity of the target molecule, with its carboxylic acid and two nitro groups, suggests that polar solvents are likely candidates.[3] Based on protocols for similar compounds like other dinitrobenzoic acids and nitroaryl compounds, the following solvents are recommended for initial screening.[7]

Table 1: Candidate Solvents for Screening

| Solvent System | Rationale | Expected Solubility Profile |

| Water (H₂O) | Benzoic acid and some dinitrobenzoic acid derivatives show significant temperature-dependent solubility in water.[7][8] | Low solubility in cold water, higher solubility in boiling water. |

| Ethanol (EtOH) | Alcoholic solvents are often effective for recrystallizing polar nitroaryl compounds. | Good solubility, may require a co-solvent to reduce solubility at low temp. |

| Isopropanol (IPA) | Similar to ethanol but less polar; may offer a better solubility gradient. | Good solubility, potentially better recovery than ethanol upon cooling. |

| Ethanol/Water | A mixed solvent system can fine-tune the solvating power to achieve an ideal solubility curve when no single solvent is perfect.[3] | Highly soluble in hot ethanol; water is added as an anti-solvent to induce crystallization upon cooling. |

Protocol 2.1: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of crude this compound into four separate small test tubes.

-

To the first three tubes, add one of the candidate solvents (Water, Ethanol, Isopropanol) dropwise at room temperature, agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.

-

Gently heat the test tubes in a water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

-

Allow the solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline precipitate.

-

For the mixed solvent test: Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool as described above.

-

Select the solvent or solvent system that provides poor solubility at low temperature and high solubility at high temperature, and results in good crystal recovery upon cooling.

Experimental Protocol: Bulk Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process. The steps below provide a general framework that should be adapted based on the chosen solvent.

Materials and Equipment

-

Crude this compound

-

Selected recrystallization solvent (e.g., Ethanol/Water)

-

Deionized water

-

Erlenmeyer flasks (appropriate sizes)

-

Graduated cylinders

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Büchner funnel and flask

-

Vacuum source (e.g., aspirator)

-

Filter paper

-

Glass stir rod

-

Watch glass

-

Spatula

-

Drying oven or desiccator

-

Melting point apparatus

Step-by-Step Recrystallization Workflow

-

Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) and begin heating with stirring on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.

-

Causality Note: Using the minimum volume of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.[4] An excess of solvent will keep more of the product dissolved at low temperatures, reducing the yield.

-

-

Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Causality Note: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities. It must be removed before crystallization.

-

-

Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated Büchner or fluted filter funnel into a clean, pre-heated Erlenmeyer flask.

-

Causality Note: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.

-

-

Crystallization:

-